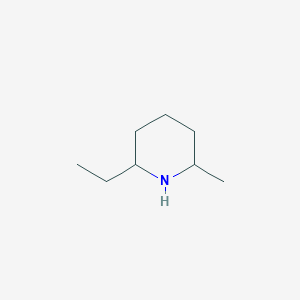

2-Ethyl-6-methylpiperidine

Descripción

2-Ethyl-6-methylpiperidine is a saturated six-membered heterocyclic compound containing one nitrogen atom. Its structure features ethyl and methyl substituents at the 2- and 6-positions of the piperidine ring, respectively. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Piperidine derivatives are valued for their basicity (pKa ~11), which enhances their reactivity in alkylation and acylation reactions .

Propiedades

Fórmula molecular |

C8H17N |

|---|---|

Peso molecular |

127.23 g/mol |

Nombre IUPAC |

2-ethyl-6-methylpiperidine |

InChI |

InChI=1S/C8H17N/c1-3-8-6-4-5-7(2)9-8/h7-9H,3-6H2,1-2H3 |

Clave InChI |

SHNZHBPHRUISCU-UHFFFAOYSA-N |

SMILES canónico |

CCC1CCCC(N1)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methylpiperidine typically involves the cyclization of appropriate precursors. One common method is the reductive amination of 2-ethyl-6-methylcyclohexanone with ammonia or primary amines in the presence of reducing agents like sodium borohydride or hydrogen gas with a metal catalyst . Another approach involves the cyclization of 2-ethyl-6-methylhexan-1,6-diamine under acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as palladium or platinum on carbon supports can enhance the yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethyl-6-methylpiperidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Various substituted piperidines.

Substitution: Alkylated or acylated piperidines.

Aplicaciones Científicas De Investigación

2-Ethyl-6-methylpiperidine is a chemical compound with the molecular formula . It is a piperidine derivative, which is a saturated six-membered heterocyclic compound containing nitrogen . Piperidines are important synthetic fragments used in drug design within the pharmaceutical industry . this compound has various applications across different scientific and industrial fields.

Chemistry

This compound can serve as a building block in the synthesis of more complex molecules. Its structure allows exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

This compound can be investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

This compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in treating diseases such as cancer, infections, or neurological disorders.

Industry

This compound might be used to develop new materials with specific properties, such as enhanced stability or reactivity. It could also be used as an intermediate in synthesizing other valuable compounds.

Biological Activities of Related Compounds

Several studies have evaluated the biological effects of compounds related to this compound:

- Anticancer Activity : Thiazole derivatives exhibit significant cytotoxicity against human cancer cell lines by inducing apoptosis. this compound may share similar properties due to its structural components.

- Neuroprotective Effects : Piperidine derivatives can provide neuroprotection in models of neurodegenerative diseases by modulating oxidative stress pathways. this compound may exhibit similar protective effects.

- Antimicrobial Studies : Thiazole-based compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. this compound may also demonstrate antimicrobial properties due to its thiazole component.

Summary of Biological Activities

| Activity Type | Study Reference | Findings |

|---|---|---|

| Anticancer | Journal of Medicinal Chemistry | Induces apoptosis in cancer cell lines |

| Neuroprotective | Neuroscience Letters | Modulates oxidative stress pathways |

| Antimicrobial | Various Studies | Effective against multiple bacterial strains |

Synthesis of Piperidines

Various methods exist for synthesizing piperidine derivatives :

- Stereoselective intramolecular cyclization of enones

- Intramolecular cyclization of alkene group-bearing amides by hydride transfer

- Enantioselective intramolecular 6-exo aza-Heck cyclization of alkenylcarbamates

- Cycloisomerization of 1,7-ene-dienes

- Intramolecular Alder-ene reaction of 1,7-dienes using a nickel catalyst

- Photochemical method for obtaining bicyclic piperidinones from dienes via [2 + 2] intramolecular cycloaddition

Other potential applications

2-Ethyl-6-methyl-benzenamine, a related compound, is used as an intermediate in the production of dyes, pesticides, and pharmaceuticals .

Mecanismo De Acción

The mechanism of action of 2-Ethyl-6-methylpiperidine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways depend on the specific derivative and its intended application.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Differences :

- Aromatic vs. Saturated Rings : Pyridine derivatives (e.g., 5-Ethyl-2-methylpyridine) are aromatic, leading to lower basicity (pKa ~5) compared to piperidine derivatives (pKa ~11). This affects their reactivity in protonation and hydrogen-bonding interactions .

- Functional Groups : The ester group in Ethyl 2-(piperidin-4-yl)acetate increases polarity, improving aqueous solubility but reducing lipophilicity (logP) compared to this compound . The hydroxyl group in 2-Ethyl-3-hydroxy-6-methylpyridine enhances hydrogen-bonding capacity, making it suitable for coordination chemistry and hydrophilic applications .

Physicochemical Properties

Notable Trends:

- Lipophilicity : Alkyl substituents in this compound likely increase its membrane permeability compared to hydroxyl- or ester-containing analogs.

- Solubility : Functional groups like esters and hydroxyls improve aqueous solubility, broadening applications in drug formulations .

Actividad Biológica

2-Ethyl-6-methylpiperidine (C₇H₁₅N), a member of the piperidine class, has garnered attention for its diverse biological activities. This compound's structure, characterized by an ethyl group at the second position and a methyl group at the sixth position of the piperidine ring, influences its pharmacological potential and interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅N |

| Molecular Weight | 113.20 g/mol |

| Appearance | Colorless liquid |

| Odor | Characteristic amine |

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Research indicates that it may modulate neurotransmission and receptor binding, impacting several biochemical pathways.

Key Pathways Involved

- Neurotransmission : The compound has been shown to influence neurotransmitter systems, potentially affecting mood and cognitive functions.

- Receptor Interactions : It interacts with AMPA receptors, enhancing their activity, which is crucial for synaptic plasticity and memory formation.

- Inflammatory Pathways : The compound may also affect the NF-kB pathway, which is significant in immune response and inflammation .

Biological Activities

-

Anticancer Properties :

- Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown better efficacy than standard drugs like bleomycin in inducing apoptosis in hypopharyngeal tumor cells .

- The mechanism involves inhibiting key proteins involved in cancer progression, such as IKKb, which plays a role in inflammatory responses linked to cancer development .

-

Neuroprotective Effects :

- Related compounds have been studied for their antidepressant-like actions in preclinical models. These effects are mediated through enhanced AMPA receptor activity and modulation of signaling pathways related to neuroprotection.

- Antimicrobial Activity :

Case Studies

Several studies have investigated the biological effects of this compound:

- Cancer Cell Line Studies : A study reported that derivatives of piperidine compounds showed IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines, indicating significant anticancer potential .

- Neuropharmacological Studies : In a preclinical study involving animal models, related compounds demonstrated improved cognitive functions and reduced depressive behaviors when administered at specific dosages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.